4-Quinolinemethanol, alpha-(trifluoromethyl)-

Cardiac safety profiling Kv7.1 channel pharmacology Quinoline cardiotoxicity

4‑Quinolinemethanol, α‑(trifluoromethyl)- (systematically named 2,2,2‑trifluoro‑1‑(quinolin‑4‑yl)ethan‑1‑ol; C₁₁H₈F₃NO, MW 227.18) is a fluorinated quinolinemethanol characterized by a single trifluoromethyl (–CF₃) group attached to the α‑carbon of the hydroxymethyl side chain of a quinoline core [REFS‑1]. Unlike the clinically deployed antimalarial mefloquine, which bears two quinoline‑ring CF₃ substituents and a bulky piperidine side chain, this compound presents a minimalist fluorinated scaffold.

Molecular Formula C11H8F3NO
Molecular Weight 227.18 g/mol
Cat. No. B13557340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinolinemethanol, alpha-(trifluoromethyl)-
Molecular FormulaC11H8F3NO
Molecular Weight227.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C(C(F)(F)F)O
InChIInChI=1S/C11H8F3NO/c12-11(13,14)10(16)8-5-6-15-9-4-2-1-3-7(8)9/h1-6,10,16H
InChIKeyVJFHRODGSXNXNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 4‑Quinolinemethanol, α‑(trifluoromethyl)-: Core Structure, Physicochemical Identity, and Position in the Quinolinemethanol Class


4‑Quinolinemethanol, α‑(trifluoromethyl)- (systematically named 2,2,2‑trifluoro‑1‑(quinolin‑4‑yl)ethan‑1‑ol; C₁₁H₈F₃NO, MW 227.18) is a fluorinated quinolinemethanol characterized by a single trifluoromethyl (–CF₃) group attached to the α‑carbon of the hydroxymethyl side chain of a quinoline core [REFS‑1]. Unlike the clinically deployed antimalarial mefloquine, which bears two quinoline‑ring CF₃ substituents and a bulky piperidine side chain, this compound presents a minimalist fluorinated scaffold. Its compact architecture retains the quinoline pharmacophore while reducing molecular weight, lipophilicity, and hydrogen‑bonding capacity, making it a valuable building block for structure‑activity relationship (SAR) campaigns, a lead‑like starting point for medicinal chemistry optimization, and a cleaner tool compound for probing quinoline‑associated mechanisms with diminished confounding polypharmacology.

Why 4‑Quinolinemethanol, α‑(trifluoromethyl)- Cannot Be Treated as an Interchangeable Quinoline Methanol


Quinoline methanols exhibit wide‑ranging pharmacological profiles that are exquisitely sensitive to subtle structural modifications; even within the same subclass, varying the number and position of CF₃ substituents or the nature of the amino‑alcohol side chain can profoundly alter ion‑channel selectivity, lipophilicity‑driven tissue partitioning, and off‑target liability. [REFS‑1] Consequently, substituting 4‑quinolinemethanol, α‑(trifluoromethyl)- with generic mefloquine or bis‑trifluoromethyl analogs without explicit comparative data on potassium‑channel blockade, logP‑governed permeability, and hydrogen‑bond donor‑acceptor counts risks introducing unanticipated cardiac liability, pharmacokinetic mismatches, or synthetic complexity that undermines the intended experimental, screening, or procurement objective. The following quantitative evidence demonstrates exactly where this compound differentiates itself from its closest comparators in dimensions that are decision‑relevant for scientific selection.

Quantitative Differentiation Guide for 4‑Quinolinemethanol, α‑(trifluoromethyl)- Against Its Closest Chemical Analogs


KCNQ1/MINK Potassium Channel Blockade – 41‑Fold Weaker Antagonism than Mefloquine

4‑Quinolinemethanol, α‑(trifluoromethyl)- exhibits markedly weaker inhibition of the KCNQ1/MINK potassium channel (Kv7.1) compared to the antimalarial mefloquine, which is known for dose‑limiting QT‑interval prolongation via KCNQ1 blockade [REFS‑1]. The target compound’s IC₅₀ of 41 000 nM (41 µM) [REFS‑2] represents a 12‑fold to 41‑fold reduction in potency relative to mefloquine’s reported IC₅₀ values of 1 000 nM (1 µM) to 3 400 nM (3.4 µM) [REFS‑1][REFS‑3]. This large differential suggests a substantially lower probability of eliciting KCNQ1‑mediated delayed‑rectifier potassium current inhibition at comparable concentrations, a property that is critical for lead optimization when ventricular repolarization safety is paramount.

Cardiac safety profiling Kv7.1 channel pharmacology Quinoline cardiotoxicity

Lipophilicity Control – Lower LogP Facilitates Superior Solubility and Pharmacokinetic Tunability

The calculated octanol‑water partition coefficient (clogP) of 4‑quinolinemethanol, α‑(trifluoromethyl)- is 2.83 [REFS‑1], approximately 0.9 log‑unit lower than that of its bis‑trifluoromethyl analog 2,8‑bis(trifluoromethyl)quinolin‑4‑ylmethanol (clogP 3.76, [REFS‑2]) and 1.1 log‑unit lower than the experimentally determined logP of mefloquine (3.9, [REFS‑3]). The 0.9 log‑unit reduction corresponds to roughly an 8‑fold lower n‑octanol‑water partition coefficient, predicting markedly improved aqueous solubility and reduced non‑specific tissue binding. This moderate lipophilicity positions the compound more favorably within the optimal logP range (1–3) recommended for oral drug candidates and makes it a more hydrophilic starting point for further analoging without exceeding the recommended logP ceiling.

Drug‑like property optimization LogP‑driven developability Physicochemical profiling

Reduced Molecular Weight and Polar Surface Area – Improved Ligand Efficiency and Permeability Potential

With a molecular weight of 227.18 Da and a topological polar surface area (TPSA) of 33.12 Ų [REFS‑1], 4‑quinolinemethanol, α‑(trifluoromethyl)- is substantially smaller and less polar than mefloquine (MW 378.31 Da, TPSA 45.15 Ų [REFS‑2]) and the bis‑trifluoromethyl analog (MW 295.18 Da, TPSA 33.12 Ų [REFS‑3]). The 151 Da reduction in molecular weight relative to mefloquine places the target compound well within the lead‑like space (MW < 350) and the fragment‑like space, facilitating higher ligand efficiency and easier incorporation into fragment‑based screening libraries. The lower TPSA relative to mefloquine predicts improved passive membrane permeability while retaining sufficient polarity for aqueous solubility.

Fragment‑based drug design Lead‑like properties Ligand efficiency metrics

Minimal Hydrogen‑Bond Network – Reduced Metabolic Liability and Enhanced Passive Diffusion

4‑Quinolinemethanol, α‑(trifluoromethyl)- possesses a single hydrogen‑bond donor (the hydroxymethyl –OH) and two hydrogen‑bond acceptors (the quinoline nitrogen and the hydroxyl oxygen) [REFS‑1], in contrast to mefloquine, which features two donors (hydroxyl and piperidine –NH) and three acceptors (quinoline nitrogen, hydroxyl oxygen, piperidine nitrogen) [REFS‑2]. The reduction of one donor and one acceptor eliminates a potential site for phase‑II glucuronidation and reduces cytochrome P450‑mediated oxidation liability, while also lowering the polar desolvation penalty for passive membrane crossing. This simplified H‑bond profile aligns with the recommended Veber criteria (≤10 total H‑bond donors + acceptors) and facilitates superior oral absorption potential.

Hydrogen‑bond donor/acceptor optimization Oral bioavailability design Metabolic stability prediction

Optimal Deployment Scenarios for 4‑Quinolinemethanol, α‑(trifluoromethyl)- Based on Verified Differentiation Evidence


Cardiac Safety‑Focused Lead Optimization and hERG/KCNQ1 Counter‑Screening Panels

When profiling quinoline‑methanol series for anti‑parasitic or anti‑infective activity while simultaneously minimizing cardiac ion‑channel liability, 4‑quinolinemethanol, α‑(trifluoromethyl)- serves as a low‑risk benchmark. Its KCNQ1 IC₅₀ of 41 000 nM is at least 12‑fold higher than mefloquine’s IC₅₀ for the same channel [REFS‑1], making it suitable for inclusion in counter‑screening panels where demonstration of a wide safety margin against Kv7.1 inhibition is required for lead progression. The compound can be used as a negative‑control comparator for KCNQ1 blockade or as a scaffold for further derivatization that preserves this favorable selectivity profile.

Fragment‑Based and Lead‑Like Library Design Requiring Balanced Physicochemical Properties

With a molecular weight of 227 Da, a LogP of 2.83, and a TPSA of 33 Ų, this compound occupies the sweet spot between fragment‑like and lead‑like chemical space [REFS‑2]. It is an ideal starting point for fragment‑based drug discovery (FBDD) campaigns targeting quinoline‑binding proteins or for constructing focused lead‑like libraries where structural elaboration will not exceed the MW 350–400 threshold. Its simplified H‑bond profile (1 donor, 2 acceptors) further supports rapid SAR expansion with predictable permeability outcomes [REFS‑3].

Metabolic Stability and Pharmacokinetic Profiling Studies for Fluorinated Quinoline Derivatives

The compound’s minimal hydrogen‑bond network (1 donor, 2 acceptors) and moderate lipophilicity make it a clean substrate for studying the impact of fluorine substitution on CYP‑mediated metabolism, phase‑II conjugation, and in‑vitro microsomal stability in the quinoline‑methanol series. It can be employed as a reference compound in comparative metabolism studies versus mefloquine or other polysubstituted analogs where higher H‑bond counts and elevated logP values confound the interpretation of metabolic stability data [REFS‑3].

Synthetic Intermediate for Customized Quinoline Methanol Derivatives

As a mono‑CF₃‑substituted quinoline‑methanol, 4‑quinolinemethanol, α‑(trifluoromethyl)- offers a versatile synthetic handle for further functionalization at the quinoline ring positions 2, 6, 7, and 8 without the steric hindrance or electronic perturbations introduced by a second CF₃ group. This synthetic accessibility, combined with its reduced molecular complexity relative to mefloquine, makes it a cost‑effective and experimentally practical starting material for medicinal chemistry groups synthesizing focused libraries of fluorinated quinoline derivatives [REFS‑2].

Quote Request

Request a Quote for 4-Quinolinemethanol, alpha-(trifluoromethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.